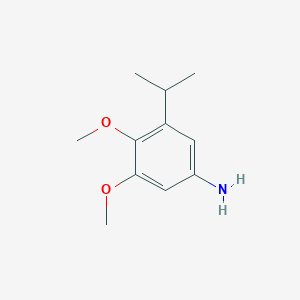
3,4-Dimethoxy-5-(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-5-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, featuring two methoxy groups and an isopropyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-(propan-2-yl)aniline typically involves the alkylation of 3,4-dimethoxyaniline with an appropriate isopropylating agent. One common method is the Friedel-Crafts alkylation, where 3,4-dimethoxyaniline reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3,4-Dimethoxy-5-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3,4-Dimethoxy-5-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,4-Dimethoxy-5-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyaniline: Lacks the isopropyl group, making it less hydrophobic.
3,5-Dimethoxyaniline: Has methoxy groups at different positions, affecting its reactivity and binding properties.
4-Aminoveratrole: Another derivative of aniline with different substituents.
Uniqueness
3,4-Dimethoxy-5-(propan-2-yl)aniline is unique due to the presence of both methoxy and isopropyl groups, which can enhance its lipophilicity and influence its interaction with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
774600-49-6 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
3,4-dimethoxy-5-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO2/c1-7(2)9-5-8(12)6-10(13-3)11(9)14-4/h5-7H,12H2,1-4H3 |
InChI 键 |
MKEMRDQSHMLHMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC(=C1)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)

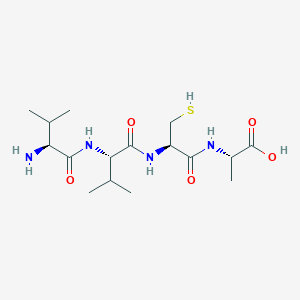

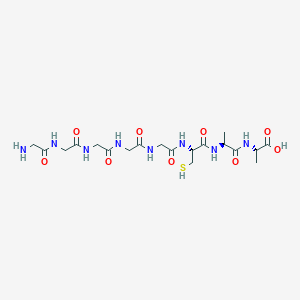
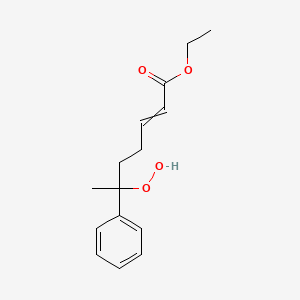
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
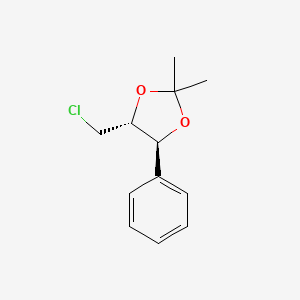
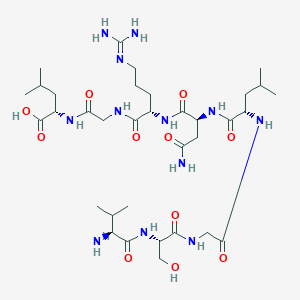

![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
